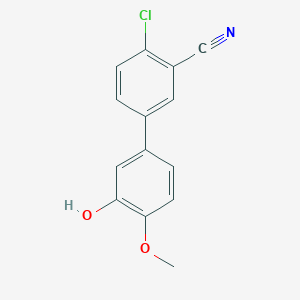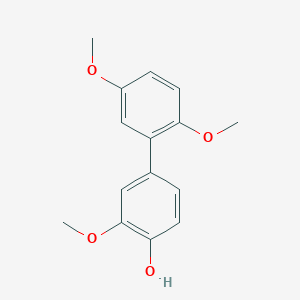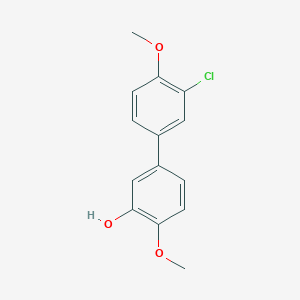![molecular formula C13H12O4S B6380119 5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95% CAS No. 1261997-85-6](/img/structure/B6380119.png)
5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95% (5-MCTMP95) is a synthetic compound created in the laboratory with a wide range of applications in scientific research. It is an important tool for scientists in the fields of biochemistry and physiology, as it can be used as a reagent for the synthesis of other compounds, as a probe for biochemical and physiological effects, and as a tool to study the mechanisms of action of other compounds.
科学研究应用
5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95% has a wide range of applications in scientific research. It is often used as a reagent for the synthesis of other compounds, such as organic acids, amines, and peptides. It can also be used as a probe for biochemical and physiological effects, as it is able to interact with biomolecules and can be used to study the mechanisms of action of other compounds. It has also been used to study the effects of drugs on the body, as well as the effects of environmental pollutants.
作用机制
The mechanism of action of 5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95% is not yet fully understood. However, it is thought to interact with biomolecules in a variety of ways, including through hydrogen bonding, electrostatic interactions, and covalent bonding. It is also believed to interact with proteins, lipids, and enzymes, as well as other molecules, in order to affect their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95% are not yet fully understood. However, it has been shown to interact with proteins, lipids, and enzymes, and this may have implications for its effects on the body. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the metabolism of the neurotransmitter acetylcholine. This could potentially lead to a decrease in the activity of the nervous system, as well as changes in other physiological processes.
实验室实验的优点和局限性
The use of 5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is easy to synthesize and purify. It is also a stable compound, and it can be stored for long periods of time without degradation. However, there are some limitations to its use. It is a relatively new compound, and its effects on the body are not yet fully understood. Additionally, it is not approved for use in humans, and its use in laboratory experiments should be done with caution.
未来方向
There are many potential future directions for research involving 5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%. For example, further research could be done to better understand its mechanism of action and its biochemical and physiological effects. Additionally, it could be used to study the effects of drugs on the body and the effects of environmental pollutants. Finally, it could be used as a tool to develop new compounds and therapies for a variety of diseases.
合成方法
The synthesis method for 5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95% is a two-step process. In the first step, 5-methoxycarbonylthiophen-3-ylacetyl chloride is reacted with 2-methoxyphenol in the presence of a base such as sodium hydroxide. This reaction produces 5-[5-(methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, which is then purified by recrystallization. The resulting product is a white, crystalline solid with a purity of 95%.
属性
IUPAC Name |
methyl 4-(3-hydroxy-4-methoxyphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4S/c1-16-11-4-3-8(5-10(11)14)9-6-12(18-7-9)13(15)17-2/h3-7,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCUHPDUHKFGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=C2)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685668 |
Source


|
| Record name | Methyl 4-(3-hydroxy-4-methoxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-hydroxy-4-methoxyphenyl)thiophene-2-carboxylate | |
CAS RN |
1261997-85-6 |
Source


|
| Record name | Methyl 4-(3-hydroxy-4-methoxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














